molecular formula C20H21N3O3S B2626344 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1448035-07-1

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2626344
CAS No.: 1448035-07-1
M. Wt: 383.47
InChI Key: XWWWEUYHIMRLID-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and a methylthio-substituted phenyl group

Mechanism of Action

    Target of Action

    Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure

    Result of Action

    Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Hydroxyethylation: The indole derivative is then subjected to hydroxyethylation using ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Oxalamide Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with oxalyl chloride and the methylthio-substituted aniline under basic conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether.

    Substitution: Nitration with HNO3/H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Indole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory properties. This compound could be a candidate for drug development targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyethyl)-N2-phenyl oxalamide
  • N1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-N2-phenyl oxalamide
  • N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of the methylthio group on the phenyl ring, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and reactivity profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-12-14(13-7-3-5-9-16(13)23)17(24)11-21-19(25)20(26)22-15-8-4-6-10-18(15)27-2/h3-10,12,17,24H,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWWEUYHIMRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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